M-(1-Ethylpropyl)phenyl methylcarbamate
Overview
Description
M-(1-Ethylpropyl)phenyl methylcarbamate is a chemical compound with the molecular formula C13H19NO2. It is also known by other names such as Phenol, 3-(1-ethylpropyl)-, 1-(N-methylcarbamate), and Carbamic acid, methyl-, m-(1-ethylpropyl)phenyl ester . This compound was formerly used as a soil insecticide and is a major component of Bufencarb .
Preparation Methods
The synthesis of M-(1-Ethylpropyl)phenyl methylcarbamate involves the carbamoylation of phenols. One common method is the reaction of N-substituted carbamoyl chlorides with substituted phenols . This reaction can be carried out in a one-pot procedure, which is economical and efficient. Another method involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
M-(1-Ethylpropyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
M-(1-Ethylpropyl)phenyl methylcarbamate has several scientific research applications:
Mechanism of Action
M-(1-Ethylpropyl)phenyl methylcarbamate exerts its effects primarily by inhibiting cholinesterase enzymes, specifically acetylcholinesterase (AChE) . This inhibition is achieved through the carbamoylation of the active sites of these enzymes, forming unstable complexes. This suppression of acetylcholine esterase activity leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses .
Comparison with Similar Compounds
M-(1-Ethylpropyl)phenyl methylcarbamate is similar to other carbamate insecticides, such as:
3-(1-Methylbutyl)phenyl methylcarbamate: Another component of Bufencarb, used similarly as an insecticide.
Carbaryl: A widely used carbamate insecticide with a broad control spectrum.
What sets this compound apart is its specific structure and the unique balance of its insecticidal properties and toxicity profile .
Properties
IUPAC Name |
(3-pentan-3-ylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSFWBAOKCZZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042102 | |
Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-04-8 | |
Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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